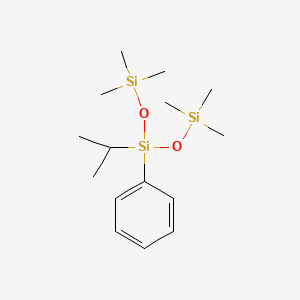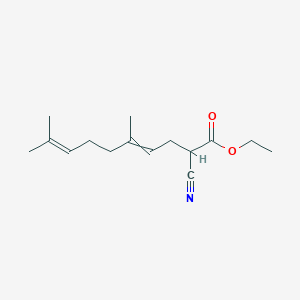methanone CAS No. 827316-87-0](/img/structure/B14210364.png)
[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl](piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring. The indole ring is often synthesized through Fischer indole synthesis, involving phenylhydrazine and ketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or indole rings are replaced with other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; conditions vary depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
科学的研究の応用
Chemistry
In chemistry, 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone
- 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone
Uniqueness
The uniqueness of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone lies in its specific combination of the pyrazole, indole, and piperidine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
827316-87-0 |
|---|---|
分子式 |
C17H18N4O |
分子量 |
294.35 g/mol |
IUPAC名 |
piperidin-1-yl-[2-(1H-pyrazol-5-yl)-1H-indol-4-yl]methanone |
InChI |
InChI=1S/C17H18N4O/c22-17(21-9-2-1-3-10-21)12-5-4-6-14-13(12)11-16(19-14)15-7-8-18-20-15/h4-8,11,19H,1-3,9-10H2,(H,18,20) |
InChIキー |
PVUSRFVPOSNARZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=C3C=C(NC3=CC=C2)C4=CC=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


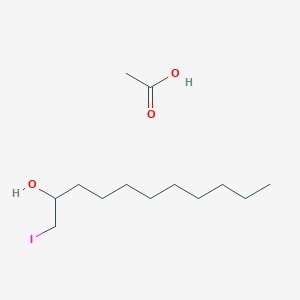
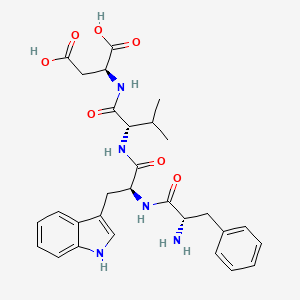
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)
![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)
![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
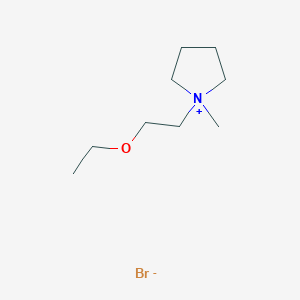
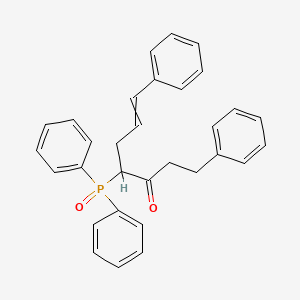
![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
